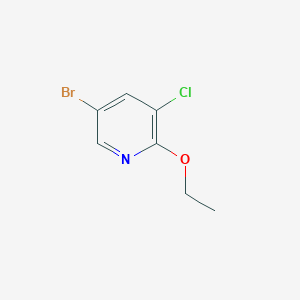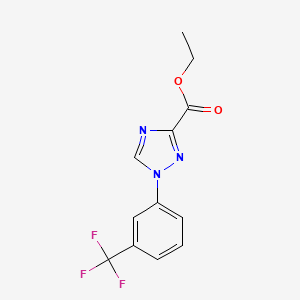
Albendazole D3
Übersicht
Beschreibung
Albendazole D3 is a deuterium-labeled variant of Albendazole . Albendazole is a benzimidazole anthelmintic used to treat parenchymal neurocysticercosis and other helminth infections . It is effective against many diseases and is structurally related to mebendazole .
Synthesis Analysis
The synthesis of Albendazole involves the oxidation of the corresponding sulfides to produce sulfoxides . In one study, Albendazole was incorporated into stable and homogeneous polyurethane structures to improve its drug delivery system .
Molecular Structure Analysis
Albendazole has a molecular formula of C12H15N3O2S . The deuterium-labeled this compound has a molecular weight of 284.35 .
Chemical Reactions Analysis
Albendazole undergoes a quenching effect on the native fluorescence of erythrosine B . It also reacts with lanthanum (III) ions to form a metal complex .
Physical And Chemical Properties Analysis
Albendazole has a melting point of 208-209°C . It shows crystalline behavior and does not exhibit polymorphism . It is insoluble in water and very slightly soluble in 0.1 M HCl .
Wissenschaftliche Forschungsanwendungen
1. Nanosize Liposomes and Drug Delivery
Albendazole, a hydrophobic drug, has been encapsulated in nanosize liposomes for controlled release formulations. The encapsulation efficiency of these liposomes shows promise in improving drug delivery mechanisms. PEGylated and conventional liposomes containing albendazole were prepared, with PEG-liposomes showing a decreased release rate of albendazole, suggesting a potential for more controlled drug delivery systems (Panwar et al., 2010).
2. Inclusion Complexes for Enhanced Antiparasitic Activity
The formulation of albendazole with randomly methylated β-cyclodextrins inclusion complexes has been shown to enhance the dissolution rate of albendazole, thereby improving its antiparasitic activity. This improved formulation exhibited significant therapeutic efficacy in a murine model of Trichinellosis, suggesting a potential for more effective treatments (García et al., 2014).
3. Analysis in Environmental Samples
Albendazole has been analyzed in environmental samples such as plant material and soil. This research provides insights into the accumulation of pharmaceutical compounds in the environment and their interaction with plant tissues, which is crucial for environmental monitoring and assessment (Marciocha et al., 2013).
4. Fast Dissolving Tablet Formulation
Fast dissolving tablets of Albendazole have been developed to provide quicker onset of action and potentially improve bioavailability. This formulation approach addresses the issue of low bioavailability due to first-pass metabolism and could be significant in enhancing the effectiveness of the drug (Rane et al., 2012).
5. Sorption in Environmental Solids
The study of albendazole sorption in sediments and soils is critical to understand its fate in the environment. This research has investigated the sorption mechanism and kinetic properties, providing valuable data for environmental risk assessments and pollution control strategies (Pavlović et al., 2018).
6. Anticancer Properties
Recent studies have indicated that Albendazole possesses anticancer properties, especially against breast and colon cancer cell lines. This emerging application of Albendazole in oncology suggests a potential new therapeutic use for this drug, beyond its traditional role as an antiparasitic (Petersen & Baird, 2021).
Wirkmechanismus
Target of Action
Albendazole D3, also known as Albendazole-D3, primarily targets intestinal cells of parasitic worms, specifically helminths . The compound is particularly effective against many diseases caused by these parasites .
Mode of Action
This compound interacts with its targets by binding to the colchicine-sensitive site of tubulin, a protein that forms the microtubules of the cellular cytoskeleton . This binding inhibits the polymerization or assembly of microtubules . The compound also interacts with DNA, potentially acting as a DNA intercalator .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the targeted parasites . By inhibiting tubulin polymerization, the compound causes degenerative alterations in the tegument and intestinal cells of the worm . This leads to a decrease in the worm’s energy production, ultimately resulting in the immobilization and death of the parasite .
Pharmacokinetics
This compound exhibits poor absorption from the gastrointestinal tract . Its absorption may increase up to five times when administered with a fatty meal . Once absorbed, the compound is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . It undergoes extensive first-pass hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite . The compound is eliminated primarily in the urine .
Result of Action
The action of this compound at the molecular level results in significant cellular effects. The compound induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . It also promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which binds to PD-L1 and stabilizes PD-L1 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound, when administered to animals, enters the environment via excrements and may impact non-target organisms . Moreover, exposure of lower development stages of helminths to anthelmintics may encourage the development of drug-resistant strains of helminths . The count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of this compound against A. lumbricoides .
Safety and Hazards
Eigenschaften
IUPAC Name |
trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016410 | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353867-92-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353867-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole-(methyl-d3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1353867-92-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)



![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)


![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)



![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)